5-Bromo-2-fluorocinnamic acid
CAS No.: 202865-71-2
Cat. No.: VC7876169
Molecular Formula: C9H6BrFO2
Molecular Weight: 245.04 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 202865-71-2 |
---|---|
Molecular Formula | C9H6BrFO2 |
Molecular Weight | 245.04 g/mol |
IUPAC Name | (E)-3-(5-bromo-2-fluorophenyl)prop-2-enoic acid |
Standard InChI | InChI=1S/C9H6BrFO2/c10-7-2-3-8(11)6(5-7)1-4-9(12)13/h1-5H,(H,12,13)/b4-1+ |
Standard InChI Key | ROTBALNVXDGIQY-DAFODLJHSA-N |
Isomeric SMILES | C1=CC(=C(C=C1Br)/C=C/C(=O)O)F |
SMILES | C1=CC(=C(C=C1Br)C=CC(=O)O)F |
Canonical SMILES | C1=CC(=C(C=C1Br)C=CC(=O)O)F |
Introduction
Structural and Molecular Characteristics
Chemical Structure
5-Bromo-2-fluorocinnamic acid consists of a cinnamic acid backbone () with substituents at positions 2 (fluorine) and 5 (bromine) on the aromatic ring (Figure 1). The trans () configuration is predominant due to steric and electronic factors .
Molecular Formula:
Molecular Weight: 245.05 g/mol
IUPAC Name: ()-3-(5-Bromo-2-fluorophenyl)prop-2-enoic acid
Spectroscopic Data
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IR Spectrum: Key peaks include (2500–3000 cm), (1680–1700 cm), and aromatic (550–650 cm) .
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Mass Spectrum: Molecular ion peak at 243.95 (M) with fragments corresponding to (79/81) and (45) .
Synthesis and Manufacturing
Synthetic Routes
The compound is typically synthesized via Knoevenagel condensation between 5-bromo-2-fluorobenzaldehyde and malonic acid in the presence of a catalytic base (e.g., pyridine) :
Alternative methods include palladium-catalyzed cross-coupling reactions, though these are less commonly reported .
Key Precursors
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5-Bromo-2-fluorobenzaldehyde (CAS: 93777-26-5): A critical intermediate with commercial availability .
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Malonic acid: Facilitates the elongation of the carbon chain via decarboxylation .
Physicochemical Properties
Physical Properties
Chemical Properties
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Reactivity:
Applications in Research and Industry
Pharmaceutical Intermediates
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Serves as a precursor for fluorinated drug candidates, leveraging the metabolic stability imparted by fluorine .
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Used in synthesizing inhibitors of lignin polymerization (e.g., β-fluoroconiferin) .
Material Science
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Incorporated into liquid crystals and coordination polymers due to its planar structure and halogen bonding capabilities .
Biodegradation Studies
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Microbial degradation pathways for fluorocinnamic acids have been explored, highlighting potential environmental persistence .
Hazard Category | GHS Code | Signal Word |
---|---|---|
Skin Irritation | H315 | Warning |
Eye Irritation | H319 | Warning |
Respiratory Irritation | H335 | Warning |
Ecological and Regulatory Considerations
Environmental Impact
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Bioaccumulation: Low potential due to moderate log (~2.28) .
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Mobility: Limited soil penetration owing to low water solubility .
Regulatory Status
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